Validated Intermediate in a Proprietary NIK Inhibitor Synthesis Pathway
This compound is a defined intermediate in the synthesis of a novel class of NIK (MAP3K14) inhibitors for treating cancer and autoimmune disorders. Its specific substitution pattern is required to construct the cyanoindoline core. While other nitrobenzonitriles (e.g., 2-fluoro-5-nitrobenzonitrile) can be used as general building blocks, their application in this specific, patented drug discovery program is not described [1][2]. The documentation of this specific compound as a key intermediate in patent literature provides a clear and verifiable point of differentiation for research groups focused on NIK or related kinase targets.
| Evidence Dimension | Application-Specific Pathway Validation |
|---|---|
| Target Compound Data | Documented as a key intermediate in the synthesis of NIK inhibitors (WO2017125530A1) |
| Comparator Or Baseline | Other nitrobenzonitrile analogs (e.g., 2-fluoro-5-nitrobenzonitrile, 2-fluoro-5-methyl-3-nitrobenzonitrile) are not documented in this pathway. |
| Quantified Difference | Qualitative differentiation based on documented use vs. lack of documented use. |
| Conditions | Synthetic route as described in WO2017125530A1 |
Why This Matters
For researchers aiming to replicate or build upon the work described in WO2017125530A1, using the exact starting material is essential for success and reproducibility.
- [1] Stansfield, I., Querolle, O. A. G., Poncelet, V. S., Gross, G. M., Jacoby, E., Meerpoel, L., ... & Hynd, G. (2017). New Substituted Cyanoindoline Derivatives as NIK Inhibitors. WO2017125530A1. View Source
- [2] Molaid. (n.d.). 2-fluoro-4-methyl-5-nitrobenzonitrile | 1695920-54-7. Retrieved April 16, 2026. View Source
